Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
Overview
Description
Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H19Cl2NO4S . This compound is known for its unique structure, which includes a tetrahydrobenzo[B]thiophene core, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate involves multiple steps. The process typically starts with the preparation of the 2,4-dichlorophenoxyacetic acid, which is then reacted with ethylamine to form the corresponding amide. This intermediate is further reacted with a tetrahydrobenzo[B]thiophene derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Scientific Research Applications
Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .
Comparison with Similar Compounds
Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate can be compared with similar compounds such as:
- Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
These compounds share structural similarities but differ in their specific substituents and biological activities
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4S/c1-2-25-19(24)17-12-5-3-4-6-15(12)27-18(17)22-16(23)10-26-14-8-7-11(20)9-13(14)21/h7-9H,2-6,10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHORCNJAARVMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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